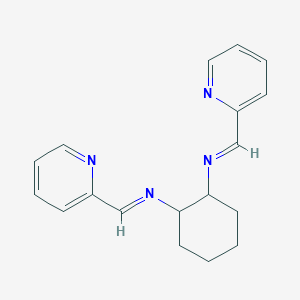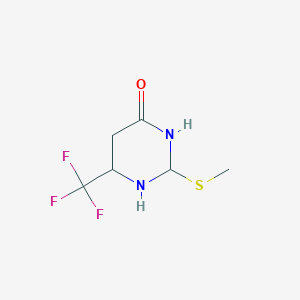
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring substituted with a methylsulfanyl group at the 2-position and a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one typically involves the condensation of acetyl ketene dithioacetals with ethyl polyfluorocarboxylates and diethyl oxalate in the presence of sodium hydride in diethyl ether at room temperature. This reaction yields β-dicarbonyl compounds with the ketene dithioacetyl fragment, which can be further cyclized to form the desired diazinane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, can significantly improve the yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms may also enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the methylsulfanyl and trifluoromethyl groups makes the compound highly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: The methylsulfanyl group can be substituted with nucleophiles such as morpholine or hydrazine under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Major Products
Nucleophilic Substitution: Substitution of the methylsulfanyl group with morpholine yields 2-morpholino-6-(trifluoromethyl)-1,3-diazinan-4-one.
Oxidation: Oxidation of the methylsulfanyl group results in the formation of 2-(methylsulfinyl)-6-(trifluoromethyl)-1,3-diazinan-4-one.
Reduction: Reduction of the carbonyl group produces 2-methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-ol.
Applications De Recherche Scientifique
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its fluorinated structure imparts desirable properties such as thermal stability and hydrophobicity, making it useful in the development of advanced materials and coatings.
Biological Research: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylsulfanyl-6-(trifluoromethyl)-4-pyrimidinamine: This compound shares a similar structure but has a pyrimidine ring instead of a diazinane ring.
2-Methylsulfanyl-6-(trifluoromethyl)-4-pyrone: This compound contains a pyrone ring and exhibits different reactivity and applications compared to the diazinane derivative.
Uniqueness
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one is unique due to its combination of a diazinane ring with both methylsulfanyl and trifluoromethyl substituents
Propriétés
Formule moléculaire |
C6H9F3N2OS |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
2-methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H9F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h3,5,10H,2H2,1H3,(H,11,12) |
Clé InChI |
BSNGYEXDWXRCFR-UHFFFAOYSA-N |
SMILES canonique |
CSC1NC(CC(=O)N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


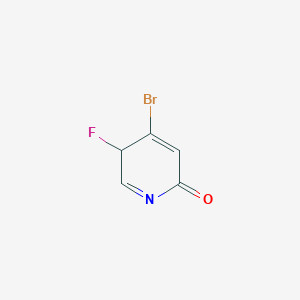
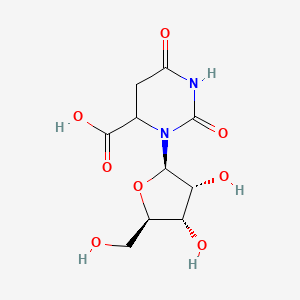

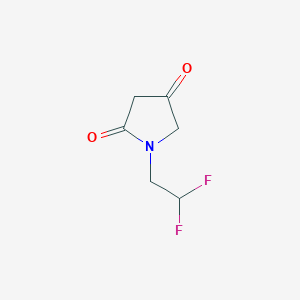
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)

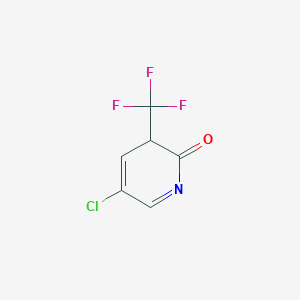
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)




